1-arsoroso-2-iodobenzene

Description

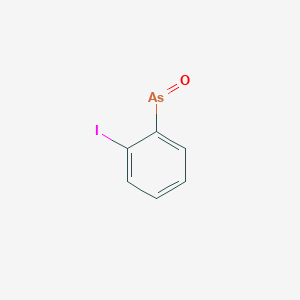

1-Arsoroso-2-iodobenzene is an organoarsenic compound featuring an arsenic-based substituent (arsoroso group, AsO) and an iodine atom on a benzene ring. Organoarsenic compounds are typically utilized in specialized organic syntheses or medicinal chemistry, though their handling requires stringent safety protocols due to arsenic’s inherent toxicity.

Properties

CAS No. |

5410-74-2 |

|---|---|

Molecular Formula |

C6H4AsIO |

Molecular Weight |

293.92 g/mol |

IUPAC Name |

1-arsoroso-2-iodobenzene |

InChI |

InChI=1S/C6H4AsIO/c8-6-4-2-1-3-5(6)7-9/h1-4H |

InChI Key |

GBUZWPQXEXBZRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[As]=O)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-arsoroso-2-iodobenzene typically involves the reaction of 2-iodoaniline with arsenic trioxide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Arsoroso-2-iodobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic-containing oxides.

Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Arsoroso-2-iodobenzene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.

Biology: The compound’s unique properties make it useful in studying arsenic’s biological effects and interactions with biomolecules.

Medicine: Research into potential therapeutic applications, including its use as a precursor for arsenic-based drugs.

Industry: Utilized in the development of materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which 1-arsoroso-2-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. Pathways involved may include oxidative stress responses and disruption of cellular signaling.

Comparison with Similar Compounds

The following analysis compares structural analogs of 1-arsoroso-2-iodobenzene based on substituent properties, hazards, and applications derived from the provided evidence:

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects : The arsoroso group (AsO) is bulkier and more polarizable than halogens or alkoxy groups, likely increasing steric hindrance and altering electronic properties in reactions. This could enhance its reactivity in electrophilic substitutions compared to fluorine or chlorine analogs .

Table 2: Hazard Profiles

Key Observations :

- Arsenic-containing compounds are generally more toxic than their halogen or alkoxy counterparts. While the evidence lacks specific data, arsenic derivatives often exhibit severe acute toxicity (e.g., H300: fatal if swallowed) and environmental hazards.

Key Observations :

- The arsoroso group may act as a directing group in metal-catalyzed reactions or serve as a precursor in arsenic-based drug development. Its reactivity could differ significantly from halogens due to arsenic’s metalloid character.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.